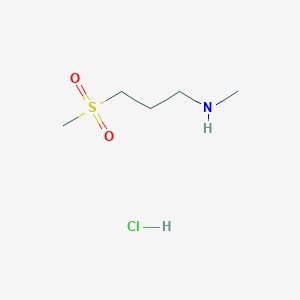

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Methanesulfonylpropyl)(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 2219379-29-8 . It has a molecular weight of 187.69 and is typically in powder form . The IUPAC name for this compound is N-methyl-3-(methylsulfonyl)propan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “(3-Methanesulfonylpropyl)(methyl)amine hydrochloride” is 1S/C5H13NO2S.ClH/c1-6-4-3-5-9(2,7)8;/h6H,3-5H2,1-2H3;1H . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

Amines, such as “(3-Methanesulfonylpropyl)(methyl)amine hydrochloride”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis

“(3-Methanesulfonylpropyl)(methyl)amine hydrochloride” is a powder with a molecular weight of 187.69 . It is stored at room temperature .Applications De Recherche Scientifique

Reductive Deamination of Aromatic Amines

Aromatic amines can be conveniently reduced through amination of the corresponding arylamine methanesulfonamides using chloroamine under alkaline conditions. This process, which involves sulfonamide formation and reduction reactions, is compatible with various functional groups and occurs in high yield. This method highlights the utility of methanesulfonamide derivatives in facilitating organic synthesis processes by enabling the selective deamination of aromatic amines (Wang & Guziec, 2001).

Environmental Degradation of Herbicides

In the context of environmental science, (3-Methanesulfonylpropyl)(methyl)amine derivatives play a role in the degradation of bensulfuron methyl (BSM), a widely used herbicide in paddy soils. Studies have shown that BSM can be mineralized to methane through hydrolysis, adsorption, and biodegradation under methanogenic conditions. The interaction with amine, amide, and amino sugar functional groups suggests a complex transformation pathway for sulfonylurea herbicides, shedding light on biotransformation mechanisms in aquatic systems (Zhu et al., 2018).

Particle Formation in Atmospheric Chemistry

Research into atmospheric chemistry has revealed that amines, including derivatives of (3-Methanesulfonylpropyl)(methyl)amine, significantly enhance methanesulfonic acid (MSA)-driven new particle formation (NPF). This process is crucial for understanding the atmospheric concentrations of pollutants and their effects on climate. The study of MEA-MSA clusters, for instance, demonstrates the role of hydrogen bonding and gas-phase basicity in particle formation, which is essential for predicting the impact of amine-based CO2 capture technologies on atmospheric chemistry (Shen et al., 2019).

Synthesis and Characterization of Nanoparticles

In materials science, the effective density measurements of sodium methanesulfonate and aminium chloride nanoparticles provide insights into their properties and applications. Such studies are crucial for calibrating aerosol mass spectrometers and estimating hygroscopic growth factors, which have implications for environmental monitoring and the development of nanomaterials (Perraud, Smith, & Olfert, 2023).

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-3-methylsulfonylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S.ClH/c1-6-4-3-5-9(2,7)8;/h6H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAGVHSIAWTQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCS(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2691359.png)

![10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2691362.png)

![Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2691365.png)

![(3,4-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691372.png)